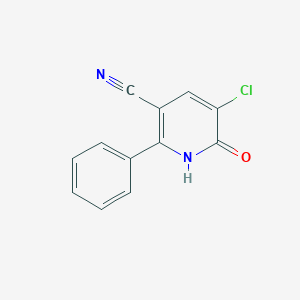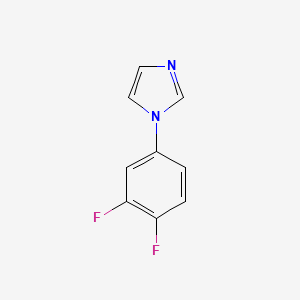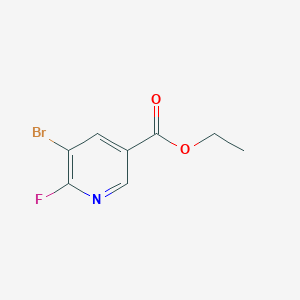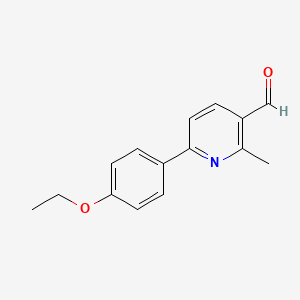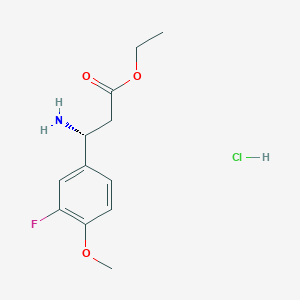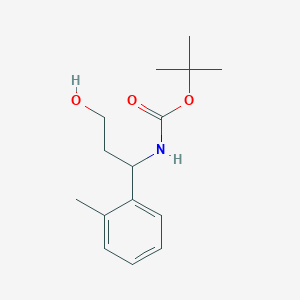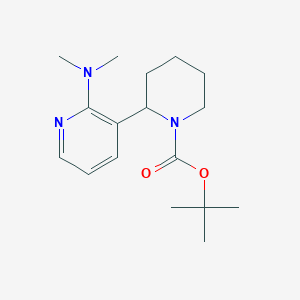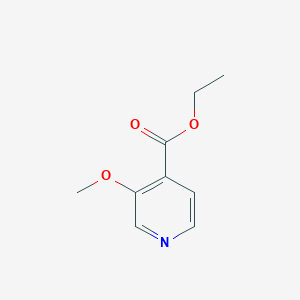
Ethyl 3-methoxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methoxyisonicotinate: is an organic compound with the molecular formula C9H11NO3 It is a derivative of isonicotinic acid and is characterized by the presence of an ethyl ester and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxyisonicotinate can be synthesized through several methods. One common approach involves the esterification of 3-methoxyisonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as anion exchange resins can be used to facilitate the reaction, and the process may be optimized to minimize side reactions and improve product purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methoxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine for halogenation.
Major Products Formed:
Oxidation: Formation of 3-methoxyisonicotinic acid or aldehyde derivatives.
Reduction: Formation of 3-methoxyisonicotinyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound .
Scientific Research Applications
Ethyl 3-methoxyisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mechanism of Action
The mechanism of action of ethyl 3-methoxyisonicotinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxy and ester groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2-methoxyisonicotinate: Similar structure but with the methoxy group at the 2-position instead of the 3-position.
Ethyl isonicotinate: Lacks the methoxy group, making it less polar and potentially less reactive.
Methyl isonicotinate: Similar to ethyl isonicotinate but with a methyl ester group instead of an ethyl ester.
Uniqueness: Ethyl 3-methoxyisonicotinate is unique due to the presence of both the methoxy and ethyl ester groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 3-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-6-8(7)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
BSKFPVUDZBLRFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid](/img/structure/B12997823.png)
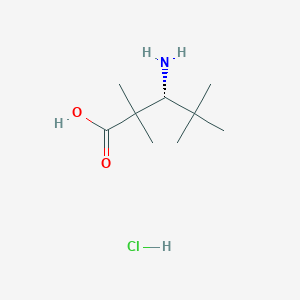
![7-Bromo-6,8-dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12997851.png)
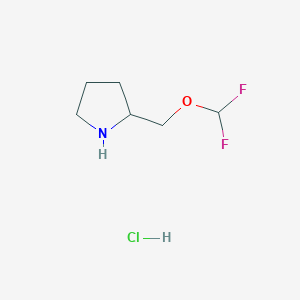
![tert-Butyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12997862.png)
![Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12997864.png)
